2-Hydroxy-4-(octadecyloxy)benzophenone
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Overview
Description
2-Hydroxy-4-(octadecyloxy)benzophenone is a chemical compound with the molecular formula C₃₁H₄₆O₃ and a molecular weight of 466.6951 g/mol . It is a derivative of benzophenone, characterized by the presence of a hydroxy group at the second position and an octadecyloxy group at the fourth position on the benzophenone core structure . This compound is known for its applications in various fields, including chemistry, biology, and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Hydroxy-4-(octadecyloxy)benzophenone typically involves the reaction of 2-hydroxybenzophenone with octadecanol under specific conditions. The reaction is usually carried out in the presence of a catalyst, such as sulfuric acid or p-toluenesulfonic acid, which facilitates the esterification process . The reaction mixture is heated to a temperature range of 100-150°C for several hours to ensure complete conversion of the reactants to the desired product .
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale esterification processes using continuous flow reactors. These reactors allow for precise control of reaction conditions, such as temperature, pressure, and catalyst concentration, ensuring high yield and purity of the final product . The use of advanced purification techniques, such as distillation and recrystallization, further enhances the quality of the compound.
Chemical Reactions Analysis
Types of Reactions
2-Hydroxy-4-(octadecyloxy)benzophenone undergoes various chemical reactions, including:
Reduction: The carbonyl group in the benzophenone core can be reduced to form a secondary alcohol.
Substitution: The octadecyloxy group can be substituted with other alkoxy groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Major Products Formed
Oxidation: Quinone derivatives.
Reduction: Secondary alcohols.
Substitution: Alkoxy-substituted benzophenones.
Scientific Research Applications
2-Hydroxy-4-(octadecyloxy)benzophenone has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 2-Hydroxy-4-(octadecyloxy)benzophenone involves its ability to absorb UV radiation and dissipate the energy as heat, thereby preventing damage to the underlying materials or biological tissues . The hydroxy group plays a crucial role in this process by facilitating the transfer of energy through hydrogen bonding and resonance stabilization . The octadecyloxy group enhances the compound’s lipophilicity, allowing it to integrate effectively into lipid-rich environments, such as cell membranes .
Comparison with Similar Compounds
Similar Compounds
Uniqueness
Compared to its similar compounds, 2-Hydroxy-4-(octadecyloxy)benzophenone has a longer alkoxy chain, which enhances its lipophilicity and makes it more effective in applications requiring integration into lipid-rich environments . This unique property makes it particularly suitable for use in sunscreens and other personal care products where prolonged UV protection is desired .
Properties
CAS No. |
3457-13-4 |
---|---|
Molecular Formula |
C31H46O3 |
Molecular Weight |
466.7 g/mol |
IUPAC Name |
(2-hydroxy-4-octadecoxyphenyl)-phenylmethanone |
InChI |
InChI=1S/C31H46O3/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-20-25-34-28-23-24-29(30(32)26-28)31(33)27-21-18-17-19-22-27/h17-19,21-24,26,32H,2-16,20,25H2,1H3 |
InChI Key |
POLSVAXEEHDBMJ-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCCCCCCCCCCOC1=CC(=C(C=C1)C(=O)C2=CC=CC=C2)O |
Origin of Product |
United States |
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